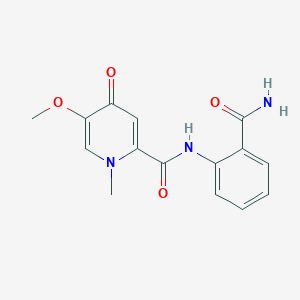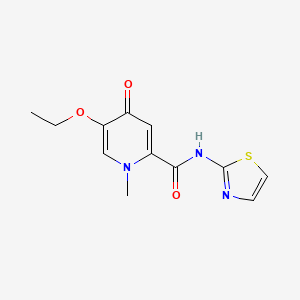
N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical drugs, particularly those used to treat high blood pressure and heart disease . The compound also has a carbamoylphenyl group and a methoxy group, which can influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydropyridine ring, a carbamoylphenyl group, and a methoxy group. The dihydropyridine ring is a six-membered ring with one nitrogen atom, two carbon-carbon double bonds, and one carbonyl group . The carbamoylphenyl group consists of a phenyl ring (a six-membered carbon ring) attached to a carbamoyl group (a carbonyl group attached to an amine). The methoxy group (-OCH3) is an ether group attached to the dihydropyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl group in the dihydropyridine ring could potentially undergo reactions such as nucleophilic addition. The amine in the carbamoylphenyl group could participate in reactions such as acid-base reactions .
Orientations Futures
Future research could focus on synthesizing this compound and studying its physical and chemical properties. It could also be interesting to explore its potential biological activities, given the known activities of other dihydropyridine derivatives . Further studies could also investigate its safety profile and potential uses in medicine or other fields.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-18-8-13(22-2)12(19)7-11(18)15(21)17-10-6-4-3-5-9(10)14(16)20/h3-8H,1-2H3,(H2,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCFDXORFDTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6556100.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B6556107.png)
![8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556111.png)
![8-(ethanesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556130.png)
![1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556139.png)
![1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556140.png)
![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)
![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)
![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556167.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556182.png)
